molecular formula C25H38N2O B1207059 Bunamidine CAS No. 3748-77-4

Bunamidine

Cat. No.: B1207059
CAS No.: 3748-77-4
M. Wt: 382.6 g/mol
InChI Key: FGGFIMIICGZCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bunamidine is an anthelmintic drug primarily used in veterinary medicine to treat infections caused by tapeworm parasites of the genus Taenia. It is also effective against Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) . The compound is classified as a taeniacide, meaning it is used to kill tapeworms.

Chemical Reactions Analysis

Bunamidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced using reducing agents to yield different reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bunamidine has several scientific research applications, including:

Mechanism of Action

Bunamidine exerts its effects by disrupting the tegument of tapeworms, reducing their glucose uptake, and exposing subtegumental tissues to host digestive enzymes. This leads to the destruction of the tapeworms by the host’s digestive system . The molecular targets and pathways involved in this process are not fully understood but are believed to involve interference with the parasite’s metabolic processes.

Comparison with Similar Compounds

Bunamidine is unique among anthelmintic drugs due to its specific action against tapeworms. Similar compounds include:

    Praziquantel: Another anthelmintic drug used to treat tapeworm infections. Unlike this compound, Praziquantel is also effective against a broader range of parasitic infections.

    Albendazole: A broad-spectrum anthelmintic that is effective against various parasitic worms, including tapeworms.

    Mebendazole: Similar to Albendazole, it is used to treat a wide range of parasitic infections

This compound’s specificity for tapeworms and its unique mechanism of action make it a valuable tool in veterinary medicine.

Properties

IUPAC Name

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGFIMIICGZCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1055-55-6 (mono-hydrochloride)
Record name Bunamidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048272
Record name Bunamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-77-4
Record name Bunamidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bunamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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